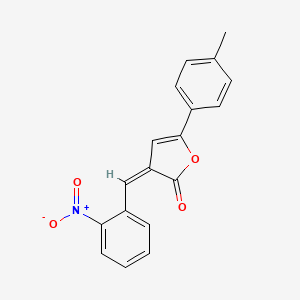![molecular formula C11H16N2O4S B5211202 N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide](/img/structure/B5211202.png)
N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). HDACIs are a class of compounds that have been shown to have potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. MS-275 is a potent and selective inhibitor of HDAC1 and HDAC3, which are enzymes that play a critical role in the regulation of gene expression.
Wirkmechanismus
N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide exerts its effects by inhibiting the activity of HDAC1 and HDAC3, which are enzymes that remove acetyl groups from histone proteins. Histone proteins play a critical role in the regulation of gene expression, and acetylation of histone proteins is associated with increased gene expression. By inhibiting HDAC1 and HDAC3, N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide increases histone acetylation, which leads to increased gene expression of genes that are important for the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease. Additionally, N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide is that it is a potent and selective inhibitor of HDAC1 and HDAC3, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide is that it may have off-target effects on other HDAC enzymes, which could complicate data interpretation. Additionally, N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide. One area of interest is the development of new HDACIs that are more potent and selective than N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide. Additionally, there is interest in combining HDACIs with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Finally, there is interest in studying the effects of HDACIs in other diseases, such as inflammatory diseases and neurodegenerative disorders.
Synthesemethoden
N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-nitrobenzenesulfonamide with methylamine, followed by reduction with sodium borohydride. The resulting intermediate is then reacted with 3-chloropropanoic acid to form the final product, N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide. This synthesis method has been optimized to produce high yields of pure N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide.
Wissenschaftliche Forschungsanwendungen
N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide has also been studied for its potential applications in neurodegenerative disorders, such as Alzheimer's disease, where it has been shown to improve cognitive function and reduce neuronal damage.
Eigenschaften
IUPAC Name |
N-[2-methoxy-5-(methylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-4-11(14)13-9-7-8(18(15,16)12-2)5-6-10(9)17-3/h5-7,12H,4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEGHOHTDRGIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5211140.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone hydrobromide](/img/structure/B5211156.png)
![1-[4-(mesityloxy)butyl]pyrrolidine](/img/structure/B5211166.png)
![N-{2-[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B5211172.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane](/img/structure/B5211175.png)
![1-[(5-acetyl-3-thienyl)methyl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5211180.png)

![ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5211187.png)

![5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}isophthalic acid](/img/structure/B5211209.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5211211.png)
![5-chloro-2-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5211230.png)
![N-butyl-2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5211237.png)
![4-(4-fluorophenyl)-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5211245.png)